REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][OH:8])=[CH:4][CH:3]=1.[CH3:11]O>>[CH3:11][O:8][CH2:7][CH2:6][C:5]1[CH:9]=[CH:10][C:2]([OH:1])=[CH:3][CH:4]=1
|
Name
|
( 20 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(CCO)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 300 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was then sealed
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
The autoclave was then purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C.
|
Type
|
ADDITION
|
Details
|
An aliquot was treated with base
|
Name
|
|
Type
|
product
|
Smiles
|
COCCC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |